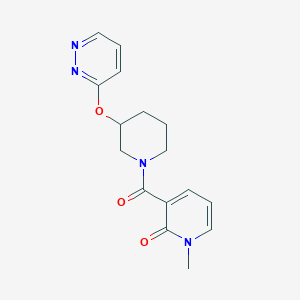

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Description

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a methyl group at the 1-position and a carbonyl-linked piperidine substituent at the 3-position. This structure suggests utility in medicinal chemistry, particularly for targeting enzymes or receptors requiring multipoint binding, such as kinases or phosphodiesterases (PDEs) .

Properties

IUPAC Name |

1-methyl-3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-9-4-6-13(15(19)21)16(22)20-10-3-5-12(11-20)23-14-7-2-8-17-18-14/h2,4,6-9,12H,3,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUWXXUCBPOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a pyridazinyl ether and a piperidine carbonyl, which contribute to its diverse reactivity and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in drug development.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyridazine and piperidine moieties have shown significant efficacy against various viral strains. One study reported that certain pyridazine derivatives exhibited an EC50 (half-maximal effective concentration) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication, indicating promising antiviral activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A related study demonstrated that similar pyridine-based compounds could induce apoptotic cell death in cancer cell lines, such as MCF-7 breast cancer cells, with an increase in total apoptosis by approximately 33% . This suggests that the structural characteristics of these compounds may contribute to their ability to trigger programmed cell death in malignant cells.

Case Study 1: Antiviral Efficacy

In a comparative study, several pyridazine-containing compounds were tested for their antiviral activity against herpes simplex virus type 1 (HSV-1). Among these, a particular derivative demonstrated a reduction in plaque formation by 69% at a concentration of 0.5 mg/mL, showcasing the potential of these compounds as antiviral agents .

Case Study 2: Anticancer Research

A library of novel pyridine-based compounds was synthesized and screened for anticancer activity. One notable compound from this library activated apoptotic pathways in cancer cell lines, leading to significant reductions in cell viability at concentrations as low as 10 μM . This highlights the therapeutic potential of such compounds in cancer treatment.

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

The biological activities of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Properties

Pyridazine derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that certain pyridazinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This positions this compound as a candidate for further investigation in oncology.

3. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, thereby enhancing levels of neuroprotective agents like serotonin and dopamine.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Pyridazin-3-yloxy | High | 0.013 | Essential for MAO-B inhibition |

| Piperidine | Moderate | 0.039 | Provides structural stability |

| Carbonyl group | Critical | - | Enhances lipophilicity and reactivity |

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Pharmacophore evaluated the antimicrobial activity of pyridazinone derivatives, including those structurally similar to this compound. The results indicated strong inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Case Study 2: Neuroprotection in Alzheimer's Disease

In another study focusing on neuroprotection, compounds with similar structures were tested for their ability to inhibit MAO-B. The results showed significant inhibition at low concentrations, indicating a potential therapeutic role in managing Alzheimer's disease symptoms by preserving neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on their substituents. Key analogues include:

Key Structural Differences :

- The target compound’s piperidine-carbonyl-pyridazine motif contrasts with aryl/heteroaryl groups in anti-allodynic compounds (e.g., 73) or piperazine linkages in compound 31. These differences influence solubility, bioavailability, and target specificity.

Pharmacological Activity

- Anti-allodynic Activity: Compounds like 73–75 demonstrate potent anti-allodynic effects in rodent models, attributed to their dual aryl/phenylamino substitution . The target compound’s pyridazine group may confer distinct target selectivity, possibly toward PDEs .

- Enzyme Inhibition: The PDE10A inhibitor in shares a pyridin-2(1H)-one core but uses a quinolinyl-phenoxy substituent, suggesting that the target’s pyridazine group could modulate potency or isoform specificity .

Physicochemical Properties

- Solubility : The target’s pyridazine (polar) and piperidine (basic) groups may enhance aqueous solubility compared to purely aromatic analogues (e.g., 73) .

- Molecular Weight : Estimated at ~370–400 g/mol, similar to compound 31 (MW 408.32) , aligning with Lipinski’s rules for drug-likeness.

- logP: Predicted to be moderate (~2–3), balancing lipophilicity from the pyridinone core and hydrophilicity from the pyridazine-piperidine moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.